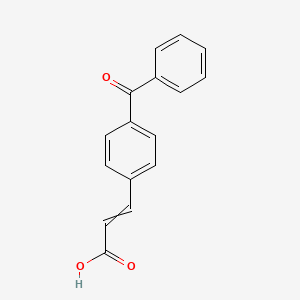

3-(4-Benzoylphenyl)prop-2-enoic acid

Description

Properties

CAS No. |

74839-99-9 |

|---|---|

Molecular Formula |

C16H12O3 |

Molecular Weight |

252.26 g/mol |

IUPAC Name |

3-(4-benzoylphenyl)prop-2-enoic acid |

InChI |

InChI=1S/C16H12O3/c17-15(18)11-8-12-6-9-14(10-7-12)16(19)13-4-2-1-3-5-13/h1-11H,(H,17,18) |

InChI Key |

MSHKPYYDASUVTE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C=CC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

3-(4-Benzoylphenyl)prop-2-enoic acid chemical structure and properties

The following technical guide details the chemical structure, synthesis, and photochemical properties of 3-(4-Benzoylphenyl)prop-2-enoic acid (commonly known as 4-Benzoylcinnamic Acid ). This document is structured for researchers utilizing photoaffinity labeling (PAL) in drug discovery and chemical biology.[1]

A Bifunctional Photophore for Target Identification

Chemical Identity & Structural Analysis

3-(4-Benzoylphenyl)prop-2-enoic acid is a bifunctional chemical probe designed for photoaffinity labeling . Its structure integrates a benzophenone photophore (for UV-inducible crosslinking) with a cinnamic acid backbone (providing a conjugated linker and a carboxyl handle for bioconjugation).

| Property | Detail |

| IUPAC Name | (2E)-3-(4-Benzoylphenyl)prop-2-enoic acid |

| Common Name | 4-Benzoylcinnamic acid; p-Benzoylcinnamic acid |

| Molecular Formula | C₁₆H₁₂O₃ |

| Molecular Weight | 252.27 g/mol |

| Key Functional Groups | Diaryl ketone (Photophore), |

| Isomerism | Predominantly trans (E) isomer due to steric stability |

| CAS (NHS Ester) | 147740-88-3 (Note: The free acid is often synthesized in situ or custom-made; the succinimidyl ester is the primary commercial reagent) |

| SMILES | O=C(O)/C=C/c1ccc(C(=O)c2ccccc2)cc1 |

Structural Significance

The molecule features a rigid phenyl-linker system. The benzophenone moiety is chemically robust and capable of reversible excitation, making it superior to aryl azides or diazirines for certain applications where stability in ambient light is required. The acrylic acid tail extends the conjugation, potentially red-shifting the absorption maximum slightly compared to bare benzophenone, and provides a reactive site for amide coupling to peptides or small molecules.

Physicochemical & Photochemical Properties[5][6][7][8]

The utility of 4-benzoylcinnamic acid lies in its photochemical behavior. Unlike aliphatic crosslinkers, the benzophenone group operates via a triplet state mechanism that is highly specific for C–H bonds.

Photochemical Mechanism

Upon irradiation at 350–360 nm , the benzophenone carbonyl undergoes an

Key Parameters:

-

Excitation Wavelength:

nm (Avoids protein damage associated with <300 nm UV). -

Reactive Species: Triplet Biradical (

). -

Target: C–H bonds (via H-abstraction), forming a covalent C–C bond.

Diagram: Photochemical Crosslinking Mechanism

The following diagram illustrates the excitation, hydrogen abstraction, and radical recombination pathway.

Caption: The benzophenone moiety undergoes excitation to a triplet state, abstracts a hydrogen atom from the target protein, and recombines to form a stable covalent bond.

Synthesis & Manufacturing

While the free acid is less common commercially than its activated esters, it can be synthesized efficiently in the laboratory. The preferred route is the Heck Reaction , which couples 4-bromobenzophenone with an acrylate ester, followed by hydrolysis. This method avoids the harsh conditions of Friedel-Crafts acylations on pre-formed cinnamic acids.

Experimental Protocol: Synthesis via Heck Coupling

Objective: Synthesis of 4-benzoylcinnamic acid from 4-bromobenzophenone.

Reagents:

-

4-Bromobenzophenone (1.0 equiv)

-

Methyl acrylate (1.5 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 1-2 mol%)

-

Tri-o-tolylphosphine (Ligand, 4-5 mol%)

-

Triethylamine (Base, 2-3 equiv)

-

Acetonitrile or DMF (Solvent)

Step-by-Step Methodology:

-

Coupling (Heck Reaction):

-

Charge a flame-dried flask with 4-bromobenzophenone, Pd(OAc)₂, and phosphine ligand.

-

Add anhydrous solvent (Acetonitrile) and Triethylamine.

-

Add Methyl acrylate dropwise.

-

Reflux under inert atmosphere (

or -

Workup: Filter through celite to remove Pd, concentrate filtrate, and recrystallize the intermediate methyl ester.

-

-

Hydrolysis:

-

Dissolve the methyl ester intermediate in a mixture of THF/MeOH (1:1).

-

Add aqueous LiOH or NaOH (2M, 3 equiv).

-

Stir at room temperature for 2–4 hours until ester is consumed.

-

Acidification: Carefully acidify with 1M HCl to pH ~2. The free acid, 4-benzoylcinnamic acid , will precipitate as a white/off-white solid.

-

Purification: Filter the solid, wash with cold water, and dry. Recrystallize from Ethanol/Water if necessary.

-

Diagram: Synthetic Pathway

The following schematic outlines the conversion from the aryl bromide to the final acid.[2]

Caption: Synthesis of 4-benzoylcinnamic acid via Palladium-catalyzed Heck coupling followed by basic hydrolysis.

Applications in Drug Discovery[1][2][8][10][11][12]

4-Benzoylcinnamic acid is primarily used as a photophore in the design of Photoaffinity Probes (PAPs).

1. Target Identification (Chemoproteomics)

Researchers attach this moiety to a bioactive small molecule (drug).[1] The "probe" is incubated with a proteome (cell lysate). Upon UV irradiation, the benzophenone crosslinks to the nearest protein (the drug target). The protein is then enriched and identified via Mass Spectrometry.

-

Advantage: The rigid linker helps orient the photophore away from the binding pocket, reducing steric interference with ligand binding.

2. Peptide Mapping

The acid group allows for easy incorporation into peptides using standard Solid Phase Peptide Synthesis (SPPS). It is often converted to its N-hydroxysuccinimide (NHS) ester (CAS 147740-88-3) to react with primary amines (Lysine N-terminus).

Comparison with Other Photophores:

| Photophore | Activation

References

-

Synthesis & Application in Taxane Derivatives: Strum, M. et al. "Design, Synthesis and Structure-Activity Relationships of Novel Taxane-Based Multi-Drug Resistance Reversal Agents." Bioorganic & Medicinal Chemistry Letters. (Cited in search results as source of synthesis protocol).

-

Photochemical Mechanism of Benzophenones: Dorman, G., & Prestwich, G. D. (1994). "Benzophenone photophores in biochemistry." Biochemistry, 33(19), 5661-5673.

-

Use in Photoaffinity Labeling (General Protocol): Smith, E. & Collins, I. "Photoaffinity Labeling in Target- and Binding-Site Identification." Journal of Medicinal Chemistry.

-

Commercial Reagent Data (NHS Ester): "Succinimido-p-benzoylcinnamate (CAS 147740-88-3)." MolAid Chemical Database.

Sources

Photochemical Mechanism of 4-Benzoylcinnamic Acid Activation

This technical guide details the photochemical activation of 4-Benzoylcinnamic Acid , a specialized photoaffinity probe used to map ligand-receptor interactions.

Content Type: Technical Guide & Whitepaper Audience: Researchers, Structural Biologists, and Drug Discovery Scientists

Executive Summary

4-Benzoylcinnamic acid is a bifunctional photoaffinity labeling (PAL) reagent. Its utility stems from the orthogonal reactivity of its two primary moieties: the cinnamic acid backbone , which often serves as a structural mimic for aromatic amino acids (e.g., Phenylalanine) or rigid linkers, and the benzophenone unit , which acts as the quiescent trap.

Upon activation with near-UV light (350–365 nm), the benzophenone moiety undergoes a specific

Molecular Architecture & Photophysics

Structural Dualism

To use this probe effectively, one must understand its two distinct chromophores:

-

The Cinnamoyl Moiety (

nm): Responsible for ligand binding orientation. Warning: Irradiation < 300 nm can trigger [2+2] cycloaddition (dimerization) or E/Z isomerization of the alkene, destroying the probe's binding affinity before crosslinking occurs. -

The Benzoyl Moiety (

nm, weak band

The Jablonski Pathway

The activation is strictly governed by the formation of a chemically reactive triplet state.

-

Excitation (

): Absorption of a photon ( -

Intersystem Crossing (

): The singlet state ( -

The Reactive Triplet (

): The

Visualization: Excitation & Radical Formation

The following diagram illustrates the energy transitions and the critical "Forbidden" crossing that enables the reaction.

Figure 1: Jablonski diagram for 4-Benzoylcinnamic acid showing the path from photon absorption to the reactive triplet state.

The Chemical Mechanism: H-Abstraction

Unlike azides or diazirines which form carbenes/nitrenes that can insert into water (useless quenching), the benzophenone triplet is chemically resilient . It does not react with water. It specifically targets C-H bonds.

Step-by-Step Reaction

-

Approach: The excited carbonyl oxygen (

) approaches a target C-H bond (e.g., on a protein backbone or side chain). -

Abstraction: The oxygen abstracts the hydrogen atom, creating two radicals:

-

A Ketyl Radical on the benzophenone (on the Carbon).

-

A Substrate Radical on the target protein (on the Carbon).

-

-

Recombination: These two carbon-centered radicals rapidly recombine to form a new, stable C-C bond.

Mechanistic Flowchart

Figure 2: The radical-mediated crosslinking pathway. Note the requirement for a specific geometric approach (approx 3 Å).

Experimental Protocols

Reagent Preparation

Solubility of 4-Benzoylcinnamic acid can be challenging in pure aqueous buffers.

-

Stock Solution: Dissolve in DMSO or DMF to 10–50 mM.

-

Working Solution: Dilute into aqueous buffer (PBS or HEPES, pH 7.4) to 10–100 µM. Ensure final DMSO concentration is < 1% to avoid protein denaturation.

Irradiation Parameters (Critical)

The choice of light source determines specificity. You must target the benzophenone

| Parameter | Specification | Rationale |

| Wavelength | 350 nm – 365 nm | Excites Benzophenone; avoids Cinnamic acid dimerization (<300 nm) and protein damage (<280 nm).[1] |

| Light Source | UV-LED or Hg-Lamp with filter | LEDs (e.g., 365 nm) provide monochromatic light, eliminating harmful short-wave UV. |

| Temperature | 4°C (on ice) | Reduces thermal diffusion of the radical pair, improving crosslinking efficiency. |

| Time | 10 – 60 minutes | Benzophenone has a low extinction coefficient ( |

Step-by-Step Crosslinking Workflow

-

Equilibration: Incubate the 4-Benzoylcinnamic acid probe with the target protein for 30–60 minutes in the dark to establish binding equilibrium.

-

Degassing (Optional but Recommended): Oxygen is a triplet quencher. Briefly purge samples with Argon or Nitrogen to maximize triplet lifetime.

-

Irradiation: Place samples in a quartz or borosilicate glass vial (blocks <300 nm UV) or an open 96-well plate. Irradiate at 365 nm on ice.

-

Quenching: No chemical quench is needed for the light reaction, but DTT can be added to reduce any non-specific disulfide formation if the protein is sensitive.

-

Analysis: Proceed to SDS-PAGE, Western Blot, or LC-MS/MS.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Crosslinking Yield | Oxygen Quenching | Degas buffers; keep reaction under inert atmosphere. |

| Protein Precipitation | UV Damage (<300 nm) | Use a 350 nm long-pass filter or switch to 365 nm LEDs. |

| High Background | Non-specific Hydrophobic Binding | Add mild detergents (0.1% Tween-20) or increase salt concentration during incubation. |

| Isomerization | Excitation of Cinnamic Alkene | Strictly filter out light < 320 nm. |

References

-

Dorman, G., & Prestwich, G. D. (1994). Benzophenone photophores in biochemistry. Biochemistry, 33(19), 5661-5673. Link

-

Ge, S. S., et al. (2018). Current advances of carbene-mediated photoaffinity labeling in medicinal chemistry.[2] RSC Advances, 8, 27684-27696. Link

-

Smith, A. B., et al. (2024). Photochemical Action Plots Map Orthogonal Reactivity in Photochemical Release Systems. Advanced Science, 11, 2402011.[3] Link

-

Tinel, L., et al. (2016). Surface–bulk photochemical coupling of nonanoic acid and 4-benzoylbenzoic acid. Environmental Science & Technology. Link

-

BenchChem Technical Series. (2025). Spectroscopic Profile of 4-Benzoylbenzoic Acid: A Technical Guide. Link

Sources

Illuminating the Interactome: A Technical Guide to Benzophenone Derivatives in Chemical Proteomics

Introduction to Photoaffinity Labeling (PAL)

Chemical proteomics bridges the gap between small-molecule pharmacology and systems biology by enabling the unbiased identification of protein targets within native biological environments. A cornerstone of this field is photoaffinity labeling (PAL), a technique that utilizes photoreactive chemical groups to covalently capture transient, low-affinity, or non-covalent protein-ligand interactions[1].

Among the most robust and widely deployed photocrosslinkers are benzophenone (BP) derivatives. This guide provides an in-depth mechanistic and practical framework for deploying benzophenone-based probes in chemical proteomics, focusing on probe design, photochemistry, protocol optimization, and data interpretation.

Mechanistic Foundations of Benzophenone Photocrosslinking

Unlike electrophilic activity-based probes that require specific nucleophilic residues (e.g., cysteine or serine) at the active site, photoaffinity probes enable the capture of targets regardless of local nucleophilicity. Benzophenone is particularly advantageous due to its unique and highly controllable photochemistry[2].

Upon irradiation with long-wave UV light (330–365 nm), the ground-state benzophenone is excited to a singlet state, which rapidly undergoes intersystem crossing to a reactive triplet diradical state[1]. This diradical acts as a powerful hydrogen abstractor, preferentially targeting unactivated C-H bonds (with a strong preference for methionine residues) to form a radical pair. Subsequent radical recombination yields a stable, covalent C-C bond[3].

Crucially, if the triplet diradical does not encounter a suitable C-H bond within its immediate radius, it can relax back to the ground state without degrading. This allows for repeated excitation cycles[1]. This reversibility is a distinct advantage over diazirines and aryl azides, which generate highly reactive carbenes and nitrenes that are rapidly and irreversibly quenched by water if no target is immediately present.

Benzophenone photoactivation and crosslinking mechanism.

Probe Design: Integrating Benzophenone and Bioorthogonal Handles

Modern chemical proteomics relies on "minimalist" probe architectures to prevent the tag from interfering with the drug's natural binding affinity. A state-of-the-art probe consists of three modules:

-

The Pharmacophore: The bioactive small molecule or peptide sequence.

-

The Photophore (Benzophenone): For covalent capture.

-

The Bioorthogonal Handle (Alkyne or Azide): For downstream click chemistry to attach fluorophores or biotin tags[4].

While benzophenone is chemically stable and inert to most biological nucleophiles in the dark, its steric bulk (two phenyl rings) can sometimes perturb the binding affinity of the pharmacophore[5]. Therefore, structure-activity relationship (SAR) studies are essential to ensure the probe retains the biological activity of the parent compound[4].

Quantitative Comparison of Common Photocrosslinkers

To make an informed experimental choice, researchers must weigh the specific properties of benzophenone against other common photophores:

| Feature | Benzophenone (BP) | Diazirine | Aryl Azide |

| Activation Wavelength | 330–365 nm | 340–380 nm | 250–350 nm |

| Reactive Species | Triplet diradical | Carbene | Nitrene / Keteneimine |

| Reversibility | Yes (relaxes to ground state) | No (quenched by water) | No (quenched by nucleophiles) |

| Steric Bulk | Large (diphenyl structure) | Minimal (small 3-membered ring) | Moderate |

| Irradiation Time | Long (15–30 min) | Short (1–5 min) | Short (1–5 min) |

| Protein Damage Risk | Low (avoids <300 nm UV) | Low | Moderate to High (if <300 nm used) |

Validated Experimental Workflow: Live-Cell Photoaffinity Labeling

To preserve native protein conformations, subcellular localization, and physiological protein complexes, labeling is ideally performed in live cells[5]. The following is a self-validating, step-by-step protocol for BP-alkyne probes.

Step-by-Step Methodology

Step 1: Live-Cell Incubation & Competition Assay

-

Action: Treat live cells (e.g., HeLa or Jurkat) with the BP-alkyne probe (typically 1–10 µM) and a vehicle control. Crucially, prepare a competitive control containing the probe plus a 10x–50x excess of the unlabeled parent compound.

-

Causality: This competition assay is the foundational self-validating step. It distinguishes specific pharmacological targets (which will be outcompeted by the parent drug) from non-specific background binding[4].

Step 2: UV Irradiation

-

Action: Place the cell culture plates on ice. Irradiate at 350 nm using a UV transilluminator or crosslinker for 15–30 minutes at a distance of ~5 cm[6].

-

Causality: Benzophenone requires ~350 nm UV light for activation. This wavelength is highly strategic, as it avoids the intrinsic absorption of aromatic amino acids (tryptophan, tyrosine), thereby minimizing UV-induced protein degradation. Placing cells on ice halts membrane trafficking and reduces molecular diffusion during the extended crosslinking window[1].

Step 3: Cell Lysis and Protein Extraction

-

Action: Lyse cells using a stringent buffer (e.g., 1% SDS in PBS), sonicate to shear DNA, and clear the lysate by centrifugation. Quantify protein concentration using a BCA assay.

-

Causality: Because the probe is now covalently bound to its target, stringent lysis buffers can be used to fully solubilize the proteome (including integral membrane proteins) and disrupt non-covalent protein-protein interactions that could lead to false-positive "co-precipitated" hits.

Step 4: CuAAC Click Chemistry

-

Action: To 1 mg of the extracted proteome, add Biotin-Azide (100 µM), TBTA ligand (100 µM), CuSO₄ (1 mM), and TCEP (1 mM). React for 1 hour at room temperature.

-

Causality: The alkyne handle on the probe is bioorthogonal and unreactive in biological systems. Copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) ensures highly specific attachment of the biotin reporter only to probe-modified proteins[4].

Step 5: Enrichment and LC-MS/MS

-

Action: Enrich biotinylated targets using streptavidin-agarose beads. Perform on-bead trypsin digestion to release target peptides for high-resolution LC-MS/MS analysis.

-

Causality: On-bead digestion minimizes sample loss and avoids the elution of endogenously biotinylated proteins, maximizing the signal-to-noise ratio in the mass spectrometer.

Step-by-step chemical proteomics workflow using benzophenone probes.

Critical Considerations: The GLO1 "Sink" Phenomenon

A major caveat in using benzophenone derivatives is their inherent hydrophobicity. Recent chemical proteomic studies have identified human glyoxalase 1 (GLO1) as a frequent, high-affinity off-target for benzophenone-containing molecules[7]. GLO1 possesses a highly hydrophobic pocket that acts as an intracellular "magnet" for benzophenone analogs, completely independent of the probe's primary pharmacophore.

-

Diagnostic Sign: If GLO1 appears as a top hit in your MS data, it is likely an artifact of the benzophenone photophore rather than a true target of the parent drug[7].

-

Mitigation Strategies: Always perform rigorous competition experiments with the unmodified parent drug. If the parent drug (which lacks the BP group) fails to compete away GLO1 labeling, GLO1 is confirmed as a photophore-driven artifact. In cases of severe GLO1 interference, conducting parallel studies using a diazirine-based probe can help triangulate the true pharmacological targets.

Advanced Applications: Lipid-Protein Interactions

Beyond soluble protein targets, benzophenone is exceptionally suited for mapping the lipid interactome. BP-functionalized lipid probes can be incorporated into biomimetic lipid vesicles or live-cell membranes to study cell-penetrating peptides and integral membrane proteins[8]. The hydrophobic nature of the diphenyl structure allows it to embed deeply and stably within the lipid bilayer, where it can capture transient peptide-membrane interactions upon UV activation without disrupting membrane fluidity[8].

Conclusion

Benzophenone derivatives remain a powerful and versatile tool in the chemical biologist's arsenal. When coupled with bioorthogonal click chemistry and quantitative mass spectrometry, BP probes provide unparalleled insights into drug-target engagement and the cellular interactome. Success, however, relies on meticulous probe design, optimized photochemistry, and rigorous control experiments to filter out inherent photophore biases.

References

- Source: mdpi.

- Source: nih.

- Source: researchgate.

- Source: nih.

- Source: nih.

- Source: nih.

- Source: acs.

- Source: nih.

Sources

- 1. Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Benzophenone and its analogs bind to human glyoxalase 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Benzophenone Photoreactivity in a Lipid Bilayer To Probe Peptide/Membrane Interactions: Simple System, Complex Information - PubMed [pubmed.ncbi.nlm.nih.gov]

Precision Interactomics: A Comparative Technical Guide to Benzophenone and Diazirine Photoaffinity Labels

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Mechanistic Photochemistry, Protocol Design, and Strategic Probe Selection

Introduction to Photoaffinity Labeling (PAL)

In the landscape of modern chemical biology and drug discovery, identifying the direct molecular targets of bioactive small molecules is a critical bottleneck. Photoaffinity Labeling (PAL) has emerged as the gold standard technique to map these small molecule-protein interactomes[1]. By incorporating a photoreactive group and a reporter tag (often an alkyne or azide for click chemistry) onto a pharmacophore, researchers can convert transient, non-covalent interactions into stable, irreversible covalent bonds upon UV irradiation[2].

The success of a PAL experiment hinges entirely on the selection of the photoreactive group. Among the available chemistries, benzophenones (BP) and diazirines (DAZ) dominate the field[3]. As a Senior Application Scientist, I frequently observe that failures in target deconvolution stem not from the biological model, but from a mismatch between the chosen photophore's chemistry and the experimental environment. This guide dissects the mechanistic causality behind BP and DAZ probes to establish self-validating workflows for target identification.

Mechanistic Photochemistry: The Physics of Covalent Capture

Understanding the quantum mechanical pathways of these photophores is non-negotiable; it directly dictates how you design your irradiation protocols and interpret background noise.

Benzophenone (BP): Reversible Diradical Chemistry

Benzophenones are activated by long-wave UV light, typically in the 350–365 nm range[3]. Upon irradiation, the BP chromophore is excited from its singlet ground state (S₀) to an excited singlet state (S₁). It then undergoes rapid intersystem crossing to form a highly reactive triplet diradical (T₁)[4].

-

The Reaction: The T₁ diradical preferentially abstracts a hydrogen atom from a proximal C-H bond (often favoring methionine residues due to the "Magnet Effect")[5]. This creates a radical pair that quickly recombines to form a stable C-C covalent adduct[3].

-

The Causality of Reversibility: If the T₁ diradical does not immediately encounter a suitable C-H bond, it does not react with water. Instead, it relaxes back to its unreactive ground state[1]. This reversibility is a double-edged sword: it prevents the probe from being permanently quenched by the aqueous buffer, but it necessitates prolonged irradiation times to accumulate a detectable yield of crosslinked protein[6].

Diazirine (DAZ): Irreversible Carbene Insertion

Diazirines are compact, three-membered rings activated by UV light between 330–370 nm (optimally ~350 nm)[3]. Photoactivation causes the irreversible extrusion of nitrogen gas (N₂), generating a highly reactive singlet carbene[6]. (Note: A fraction may isomerize into a diazo intermediate before forming the carbene[1]).

-

The Reaction: The singlet carbene non-specifically and instantaneously inserts into nearby C-H, N-H, or O-H bonds, forming a covalent linkage[3].

-

The Causality of Quenching: Unlike benzophenone, the diazirine-derived carbene is immediately quenched by water molecules if a target protein is not in direct proximity[1]. While this rapid quenching lowers the absolute crosslinking yield, it drastically reduces non-specific background labeling, making DAZ exceptionally clean for complex proteomic lysates[2].

Photochemical activation pathways of Benzophenone and Diazirine crosslinkers.

Quantitative & Structural Comparison

To streamline probe selection, the physical and operational parameters of both photophores are summarized below.

| Feature | Benzophenone (BP) | Diazirine (DAZ) |

| Activation Wavelength | 350–365 nm[3] | 330–370 nm (typically 350 nm)[3] |

| Reactive Intermediate | Triplet Diradical[4] | Singlet Carbene[6] |

| Reaction Mechanism | Reversible H-abstraction[3] | Irreversible X-H insertion (X = C, N, O)[3] |

| Steric Bulk | High (Two bulky phenyl rings)[7] | Low (Small 3-membered aliphatic/aryl ring)[7] |

| Standard Irradiation Time | 30–60 minutes[8] | 1–15 minutes[8] |

| Water Quenching | No (Reversible to ground state)[1] | Yes (Rapidly quenched by H₂O)[1] |

| Labeling Bias | Methionine (Magnet Effect), C-H bonds[5] | Broad (slight bias to polar/nucleophilic)[1] |

Self-Validating Experimental Protocols

A robust PAL experiment must be a self-validating system. You must always include a No-UV control (to rule out dark reactivity or non-specific bead binding) and a Competition control (co-incubation with 10x-100x excess of the unmodified parent drug) to prove that the crosslinking is driven by specific active-site affinity rather than hydrophobic "stickiness"[9].

Protocol A: Benzophenone-Based PAL (In Vitro Cell Lysate)

Best suited for mapping hydrophobic pockets or membrane proteins where extended irradiation is tolerated.

-

Probe Incubation: Add the BP-probe (1–10 µM) to cell lysate (1–2 mg/mL protein) in a physiological buffer (e.g., PBS).

-

Causality: Keep the lysate on ice. BP probes are highly hydrophobic and prone to non-specific aggregation. Low temperatures stabilize transient, specific protein-ligand interactions and minimize endogenous protease activity[3].

-

-

Competition Control: In a parallel sample, pre-incubate the lysate with a 50x excess of the unmodified parent ligand for 30 minutes prior to adding the BP-probe.

-

UV Irradiation: Transfer samples to a pre-chilled multi-well plate or petri dish. Irradiate at 365 nm for 30–60 minutes on ice.

-

Click Chemistry & Enrichment: Add click reagents (CuSO₄, TBTA, TCEP, and Azide-Biotin) and incubate for 1 hour at room temperature[9]. Precipitate proteins (e.g., methanol/chloroform), resuspend in 1% SDS, and enrich using Streptavidin-agarose beads.

Protocol B: Diazirine-Based In-Cell PAL

Best suited for live-cell labeling, highly dynamic interactions, and sterically sensitive pharmacophores.

-

In-Cell Incubation: Treat live cultured cells with the DAZ-probe (0.1–5 µM) for 1–4 hours under standard culture conditions (37°C, 5% CO₂).

-

Causality: DAZ probes are typically smaller and highly cell-permeable. Incubating in live cells allows you to capture the interactome in its native, fully folded, and compartmentalized physiological state[8].

-

-

Rapid UV Irradiation: Wash cells with cold PBS to remove unbound probe. Irradiate at 350 nm for 1–5 minutes on ice.

-

Causality: Diazirine irreversibly extrudes N₂ to form a carbene. Because unbound carbene is instantaneously quenched by cellular water, extending irradiation beyond 5 minutes does not increase specific yield—it only increases the risk of UV-induced cellular phototoxicity[8]. Rapid capture preserves the native state of dynamic interactomes.

-

-

Lysis & Click Chemistry: Lyse the cells using RIPA buffer. Perform CuAAC click chemistry with an Azide-Fluorophore (for rapid in-gel fluorescence validation) or Azide-Biotin (for LC-MS/MS proteomics)[2].

-

Analysis: Resolve the enriched targets via SDS-PAGE or proceed to bottom-up proteomics for target identification.

Standard photoaffinity labeling workflow utilizing click chemistry for target enrichment.

Strategic Selection Guide

Choosing between BP and DAZ is not a matter of which chemistry is "better," but which is structurally and operationally appropriate for your specific drug development program.

Select Benzophenone when:

-

The parent ligand is already large and hydrophobic, meaning the addition of a bulky BP group will not drastically alter its binding kinetics or cell permeability[6].

-

You are targeting membrane proteins or lipid-binding pockets, where the hydrophobic nature of BP drives it into the active site[4].

-

You require high crosslinking yields and your biological sample (e.g., purified protein or robust lysates) can withstand 60 minutes of UV irradiation without degrading[8].

Select Diazirine when:

-

You are modifying a small, sterically sensitive pharmacophore where a bulky BP group would abolish target affinity[7].

-

You are conducting live-cell interactomics. The rapid 1–5 minute irradiation time prevents UV-induced apoptosis and captures transient protein-protein or drug-protein interactions before they dissociate[8].

-

You are struggling with high background noise. The inherent water-quenching property of the diazirine carbene acts as a chemical filter, neutralizing unbound probe and drastically cleaning up your mass spectrometry data[2].

References

Sources

- 1. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Target Identification by Diazirine Photo-Cross-linking and Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. mdpi.com [mdpi.com]

- 8. royalsocietypublishing.org [royalsocietypublishing.org]

- 9. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Developing diazirine-based chemical probes to identify histone modification ‘readers’ and ‘erasers’ - Chemical Science (RSC Publishing) DOI:10.1039/C4SC02328E [pubs.rsc.org]

3-(4-Benzoylphenyl)acrylic acid synthesis and precursors

Technical Guide: Synthesis Strategies for 3-(4-Benzoylphenyl)acrylic Acid

Executive Summary

3-(4-Benzoylphenyl)acrylic acid (also known as 4-benzoylcinnamic acid ) is a critical photo-reactive building block used extensively in chemical biology and drug discovery. Its core benzophenone moiety acts as a photo-crosslinker, capable of forming covalent bonds with nearby amino acid residues (typically methionines) upon UV irradiation (350–360 nm). This property makes it indispensable for synthesizing photoaffinity probes to map drug-binding sites on proteins.

This guide details two validated synthetic pathways:

-

The Heck Reaction: A direct, transition-metal-catalyzed coupling of 4-bromobenzophenone and acrylic acid.

-

The Knoevenagel Condensation: A classical condensation of 4-benzoylbenzaldehyde with malonic acid.

Part 1: Retrosynthetic Analysis

To design a robust synthesis, we must deconstruct the target molecule into accessible precursors.

Figure 1: Retrosynthetic tree illustrating the two primary disconnections.

Part 2: Primary Synthesis — The Heck Reaction[1][2]

The Heck reaction is the preferred modern route due to the commercial availability of 4-bromobenzophenone and the high atom economy of the coupling.

Mechanism & Rationale

This pathway utilizes a Palladium(0) catalytic cycle.[1][2][3] The electron-withdrawing benzoyl group on the aryl halide facilitates the oxidative addition step, making 4-bromobenzophenone an excellent substrate.

-

Catalyst: Pd(OAc)₂ reduced in situ by phosphines.

-

Base: Triethylamine (Et₃N) neutralizes the HBr byproduct.

-

Solvent: DMF or Acetonitrile (polar aprotic solvents stabilize the Pd intermediates).

Experimental Protocol

Reagents:

-

4-Bromobenzophenone (1.0 eq, 261 mg)

-

Acrylic acid (1.5 eq, 108 mg) or Methyl acrylate (for ester intermediate)

-

Tri(o-tolyl)phosphine (4 mol%)[3]

-

Triethylamine (3.0 eq)[4]

-

DMF (anhydrous)

Step-by-Step Workflow:

-

Setup: Flame-dry a two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Purge with Argon/Nitrogen.

-

Dissolution: Add 4-bromobenzophenone, Pd(OAc)₂, and tri(o-tolyl)phosphine. Dissolve in anhydrous DMF.

-

Addition: Add triethylamine followed by acrylic acid via syringe.

-

Reaction: Heat the mixture to 100°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) for the disappearance of the bromide.

-

Workup:

-

Purification: Recrystallize from Ethanol/Water or purify via column chromatography (SiO₂, gradient elution).

Expected Yield: 60–85% Note: If using methyl acrylate, an additional hydrolysis step (LiOH/THF/H₂O) is required to obtain the free acid.

Figure 2: Catalytic cycle for the Heck coupling of 4-bromobenzophenone.

Part 3: Secondary Synthesis — Knoevenagel Condensation

This route is valuable if Palladium catalysis is to be avoided (e.g., to prevent heavy metal contamination in biological assays) or if 4-benzoylbenzaldehyde is readily available.

Precursor Synthesis: 4-Benzoylbenzaldehyde

If not purchased, this precursor is synthesized from 4-methylbenzophenone.

-

Radical Bromination: 4-Methylbenzophenone + Br₂ (or NBS) + Light → 4-(Dibromomethyl)benzophenone.

-

Hydrolysis: 4-(Dibromomethyl)benzophenone + H₂O/CaCO₃ (reflux) → 4-Benzoylbenzaldehyde.

Condensation Protocol

Reagents:

-

4-Benzoylbenzaldehyde (1.0 eq)

-

Malonic acid (2.0 eq)

-

Pyridine (Solvent/Base)

-

Piperidine (Catalytic amount, 0.1 eq)

Step-by-Step Workflow:

-

Mixing: In a round-bottom flask, dissolve 4-benzoylbenzaldehyde and malonic acid in Pyridine.

-

Catalysis: Add catalytic piperidine.

-

Reaction: Heat to 80–100°C for 2–4 hours.

-

Workup:

-

Pour the hot reaction mixture into ice-cold concentrated HCl (carefully!) to precipitate the product and remove pyridine as the hydrochloride salt.

-

Filter the white/pale yellow solid.

-

-

Purification: Recrystallize from Ethanol.

Expected Yield: 50–70%[9]

Part 4: Comparison of Methods

| Feature | Route A: Heck Reaction | Route B: Knoevenagel |

| Precursor Availability | High (4-Bromobenzophenone is common) | Medium (Aldehyde often requires synthesis) |

| Step Count | 1 Step (Convergent) | 2-3 Steps (Linear if making aldehyde) |

| Atom Economy | High | Low (Loss of CO₂ from malonic acid) |

| Purification | Requires Pd removal (Silica/Scavengers) | Simple Acid/Base precipitation |

| Scalability | Excellent (Industrial standard) | Good, but pyridine is odorous/toxic |

Part 5: Safety & Handling

-

UV Sensitivity: The product contains a benzophenone moiety designed to react with UV light. Store the final product in amber vials wrapped in foil to prevent premature photo-crosslinking or degradation.

-

Chemical Hazards:

-

Acrylic Acid: Corrosive and prone to polymerization. Store cold; use fresh.

-

Palladium: Heavy metal. Ensure thorough removal for biological applications (limit < 10 ppm).

-

Pyridine: Toxic and distinctively malodorous. Use in a fume hood.

-

References

-

Heck Reaction Mechanism & Conditions

-

Synthesis of 4-Benzoylcinnamic Acid Derivatives

-

Dorman, G., & Prestwich, G. D. (1994). Benzophenone Photophores in Biochemistry. Biochemistry, 33(19), 5661–5673. Link

-

- Precursor Synthesis (Aldehyde from Methylarene): Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Refer to sections on Sommelet reaction and gem-dihalide hydrolysis).

-

General Knoevenagel Conditions

-

Jones, G. (1967). The Knoevenagel Condensation. Organic Reactions, 15, 204. Link

-

Sources

- 1. pure.rug.nl [pure.rug.nl]

- 2. diva-portal.org [diva-portal.org]

- 3. researchgate.net [researchgate.net]

- 4. odinity.com [odinity.com]

- 5. air.unimi.it [air.unimi.it]

- 6. Page loading... [guidechem.com]

- 7. 4-hydroxy-4'-methylbenzophenone synthesis - chemicalbook [chemicalbook.com]

- 8. prepchem.com [prepchem.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

Methodological & Application

Protocol for Conjugating 3-(4-Benzoylphenyl)prop-2-enoic Acid to Amines

Abstract

This Application Note details the chemical protocol for conjugating 3-(4-Benzoylphenyl)prop-2-enoic acid (also known as 4-Benzoylcinnamic Acid) to primary and secondary amines. This molecule serves as a robust photo-affinity probe , combining a photoreactive benzophenone moiety with a rigid cinnamic acid linker. Upon UV irradiation (~350–365 nm), the benzophenone group generates a triplet diradical that covalently crosslinks to nearby C-H bonds, enabling the mapping of ligand-protein interactions.

The following protocols cover two distinct workflows:

-

NHS-Ester Activation: Optimized for bioconjugation to proteins or peptides in aqueous/organic mixtures.

-

HATU Coupling: Optimized for small molecule synthesis in organic solvents.

Chemical Mechanism & Rationale[1][2]

The Molecule[3][4]

-

IUPAC Name: 3-(4-Benzoylphenyl)prop-2-enoic acid

-

Functional Groups:

-

Carboxylic Acid:[1] Site of conjugation to the target amine.

- -Unsaturation: Provides structural rigidity, extending the linker distance compared to benzoic acid derivatives.

-

Benzophenone:[2][3][4][5][6][7][8] The latent electrophile. It is chemically inert under ambient conditions but activates under UV light.

-

Reaction Pathway

The conjugation relies on activating the thermodynamically stable carboxylic acid into an electrophilic species (Active Ester) which then undergoes nucleophilic attack by the amine.[9]

Figure 1: Reaction pathway from acid activation to photo-crosslinking.[5]

Protocol A: NHS-Ester Strategy (Bioconjugation)

Best for: Conjugating the probe to proteins (Lysine residues) or peptides where aqueous solubility is required.

Materials

-

Ligand: 3-(4-Benzoylphenyl)prop-2-enoic acid.

-

Activators: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide).

-

Solvent: Dry DMSO or DMF (Anhydrous).

-

Buffer: PBS (pH 7.[10]4) or Bicarbonate buffer (pH 8.0). Avoid Tris or Glycine buffers as they contain competing amines.

Step-by-Step Procedure

Step 1: Preparation of the Active NHS-Ester (In-Situ) Note: The starting acid is hydrophobic. Activation must occur in organic solvent before dilution into the protein solution.

-

Dissolve 10 mg (approx. 40 µmol) of 3-(4-Benzoylphenyl)prop-2-enoic acid in 500 µL of anhydrous DMSO.

-

Add 1.2 equivalents of EDC (approx. 9.2 mg) and 1.2 equivalents of NHS (approx. 5.5 mg) to the solution.

-

Incubate at room temperature for 1–2 hours with gentle agitation.

-

QC Check: Monitor by TLC or LC-MS to ensure conversion of the acid (Mass M) to the NHS ester (Mass M + 97 Da).

-

Step 2: Conjugation to Protein/Amine

-

Prepare the target protein solution at 1–5 mg/mL in PBS (pH 7.4).

-

Slowly add the activated NHS-ester solution to the protein sample.

-

Stoichiometry: Use a 10–20 fold molar excess of the probe relative to the protein to ensure labeling, as hydrolysis competes with conjugation.

-

Solvent Limit: Ensure the final concentration of DMSO does not exceed 5–10% to prevent protein precipitation.

-

-

Incubate for 2 hours at Room Temperature or Overnight at 4°C in the dark.

Step 3: Purification

-

Remove excess unreacted probe using a Desalting Column (e.g., PD-10) or Dialysis against PBS.

-

The unreacted hydrophobic probe may precipitate; centrifugation (10,000 x g for 5 min) before filtration is recommended.

Protocol B: HATU Coupling (Small Molecule Synthesis)

Best for: Synthesizing high-purity small molecule probes (e.g., Drug-Linker conjugates) in organic solvents.

Materials

-

Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).

-

Base: DIPEA (Diisopropylethylamine).

-

Solvent: Anhydrous DMF or DCM.

Step-by-Step Procedure

-

Dissolution: Dissolve 1.0 equivalent of 3-(4-Benzoylphenyl)prop-2-enoic acid in anhydrous DMF (Concentration ~0.1 M).

-

Activation: Add 1.1 equivalents of HATU and 2.0 equivalents of DIPEA. Stir for 5 minutes. The solution typically turns slightly yellow.

-

Coupling: Add 1.0–1.2 equivalents of the target amine.

-

Reaction: Stir at room temperature under nitrogen atmosphere for 2–4 hours .

-

Monitoring: Check reaction progress via LC-MS (Target Mass = Acid Mass + Amine Mass - 18 Da).

-

-

Work-up:

-

Dilute with Ethyl Acetate.

-

Wash sequentially with 1N HCl (to remove excess amine/DIPEA), Saturated NaHCO

(to remove unreacted acid), and Brine. -

Dry over MgSO

and concentrate in vacuo.

-

-

Purification: Purify via Flash Chromatography (Silica gel) or Preparative HPLC.

Application: Photo-Crosslinking

Once the conjugate is synthesized and purified, it is ready for Photo-Affinity Labeling (PAL).

-

Incubation: Incubate the probe with the biological system (cell lysate or purified protein) to allow equilibrium binding.

-

Irradiation: Irradiate the sample with UV light at 350–365 nm for 10–30 minutes on ice.

-

Note: Use a glass or plastic filter to block UV light below 300 nm to prevent protein damage.

-

-

Analysis: Analyze via SDS-PAGE/Western Blot (if biotinylated) or Mass Spectrometry (Proteomics).

Troubleshooting & Critical Parameters

| Issue | Probable Cause | Solution |

| Precipitation during conjugation | Probe is too hydrophobic. | Increase DMSO % (up to 10%) or use a sulfonated (water-soluble) NHS analog if available. |

| Low Conjugation Efficiency | Hydrolysis of NHS ester. | Ensure buffers are amine-free (No Tris). Keep pH between 7.0–8.0. Add NHS ester immediately after activation. |

| Protein Degradation | UV damage. | Use a 300 nm cut-off filter. Keep samples on ice during irradiation. |

| No Crosslinking Observed | Non-specific binding. | Perform competition controls with excess free ligand (non-probe) to verify specific binding. |

References

-

Fleming, S. A. (1995). Chemical reagents in photoaffinity labeling. Tetrahedron, 51(46), 12479-12520. Link

-

Dorman, G., & Prestwich, G. D. (1994). Benzophenone photophores in biochemistry. Biochemistry, 33(19), 5661-5673. Link

-

Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (Chapter 6: Zero-Length Crosslinkers). Link

-

Montalbetti, C. A., & Falque, V. (2005).[9] Amide bond formation and peptide coupling.[9] Tetrahedron, 61(46), 10827-10852.[9] Link

Sources

- 1. 3-(Phenylcarbamoyl)acrylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. unram.sgp1.digitaloceanspaces.com [unram.sgp1.digitaloceanspaces.com]

- 5. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]

- 9. synplechem.com [synplechem.com]

- 10. liposomes.ca [liposomes.ca]

Application Note: Optimization of UV Irradiation Wavelength for 4-Benzoylcinnamic Acid (BCA) Photocrosslinking

Mechanistic Rationale: The Dual-Pharmacophore Advantage

4-Benzoylcinnamic acid (BCA) is a highly specialized, dual-functional photoreactive molecule utilized in advanced polymer chemistry, hydrogel synthesis, and photoaffinity labeling[1]. Its structural uniqueness lies in the combination of two distinct photophores: a benzophenone moiety and a cinnamic acid moiety .

To achieve optimal crosslinking without degrading the target matrix, researchers must select a UV wavelength that synergistically activates both pathways while avoiding photolytic cleavage.

-

The Benzophenone Pathway: Upon UV irradiation, the benzophenone group undergoes an

electronic transition, followed by intersystem crossing to a triplet diradical state. This highly reactive intermediate abstracts a hydrogen atom from a neighboring aliphatic C-H bond, forming a stable C-C covalent crosslink[2]. -

The Cinnamate Pathway: Concurrently, the cinnamate group undergoes a

transition. When two cinnamate groups are in close proximity, they undergo a photochemical[2+2] cycloaddition, forming a robust cyclobutane ring (dimerization)[3].

The Causality Behind Wavelength Selection

Choosing the correct wavelength is a thermodynamic balancing act. While high-energy deep UV (e.g., 254 nm) rapidly excites both moieties, it provides excess energy that induces polymer chain scission and biomolecular degradation[4]. Furthermore, wavelengths below 280 nm can trigger the retro-cycloaddition of the cinnamate dimer, actively reversing the crosslinking process.

Conversely, 365 nm (UV-A) provides the exact quantum of energy required to drive the

Quantitative Comparison of UV Wavelengths

The following table summarizes the wavelength-dependent photochemistry of BCA and justifies the standardization of 365 nm in crosslinking protocols.

| UV Wavelength | Benzophenone Moiety Dynamics | Cinnamate Moiety Dynamics | System-Level Outcome | Recommendation |

| 254 nm (UV-C) | Rapid | Prone to photocleavage and retro-[2+2] cycloaddition. | Severe polymer chain scission; protein denaturation[4]. | ❌ Avoid |

| 313 nm (UV-B) | Moderate | Efficient [2+2] cycloaddition. | Moderate crosslinking; potential phototoxicity in live cells. | ⚠️ Sub-optimal |

| 365 nm (UV-A) | Optimal | Efficient [2+2] cycloaddition; zero retro-reaction[3]. | Robust dual-crosslinking; high biocompatibility[5]. | ✅ Optimal |

Photochemical Pathway Visualization

Dual photochemical activation of 4-Benzoylcinnamic acid at 365 nm.

Self-Validating Protocol: BCA Crosslinking in Polymeric Matrices

This protocol details the optimal methodology for crosslinking BCA-functionalized polymers (e.g., hydrogels or surface coatings). It is designed as a self-validating system, incorporating in-process checks to ensure mechanistic integrity.

Materials & Equipment

-

BCA-functionalized polymer precursor (e.g., dissolved in DCM or aqueous buffer depending on the backbone).

-

365 nm LED UV Crosslinker (Intensity: 10–20 mW/cm²).

-

Argon or Nitrogen gas for purging.

-

Attenuated Total Reflectance Fourier Transform Infrared Spectrometer (ATR-FTIR).

Step-by-Step Methodology

Step 1: Matrix Preparation and Degassing

-

Dissolve the BCA-functionalized polymer in an appropriate solvent to achieve a 5–10% w/v concentration.

-

Crucial Causality Step: Purge the solution with Argon or Nitrogen gas for 15 minutes.

-

Why? Molecular oxygen (

) is a potent triplet state quencher. If oxygen is present, it will quench the benzophenone triplet diradical before it can abstract a hydrogen atom, severely depressing the crosslinking yield[2].

-

Step 2: Film Casting or Mold Injection

-

Cast the degassed solution onto a clean silicon wafer or inject it into a mold.

-

Allow the solvent to evaporate in a dark, vacuum environment to prevent premature ambient light activation.

Step 3: 365 nm UV Irradiation

-

Place the sample in the UV crosslinker.

-

Irradiate at 365 nm for a total energy dose of 5 to 10 J/cm² (typically 5–10 minutes depending on lamp intensity)[4].

Step 4: Self-Validation via ATR-FTIR To verify that the crosslinking occurred via the intended dual mechanisms rather than non-specific aggregation, perform ATR-FTIR on the pre- and post-irradiated samples:

-

Track the Cinnamate Reaction: Monitor the disappearance of the aliphatic

stretching band at -

Track the Benzophenone Reaction: Monitor the diaryl ketone

stretching band at

Step 5: Gel Fraction Analysis (Post-Processing)

-

Submerge the crosslinked sample in a solvent that readily dissolves the uncrosslinked precursor (e.g., dichloromethane or water) for 24 hours.

-

Dry the insoluble fraction and weigh it. A gel fraction

indicates a highly efficient, fully percolated network[4].

Troubleshooting & Optimization Insights

-

Low Gel Fraction / Poor Crosslinking: If the gel fraction is low despite adequate 365 nm irradiation, the target matrix may lack accessible, highly abstractable aliphatic hydrogens. Benzophenone crosslinking efficiency scales with the weakness of the target C-H bonds. Consider incorporating electron-rich aliphatic chains (e.g., ethers or amines) into the target matrix to facilitate easier hydrogen abstraction.

-

Discoloration or Brittleness: If the matrix turns yellow or becomes brittle, it is likely experiencing photo-oxidation or chain scission. Ensure the UV source is strictly emitting at 365 nm (use a bandpass filter if necessary) and verify that the system is thoroughly degassed to prevent the formation of reactive oxygen species (ROS).

References

-

On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels Source: National Institutes of Health (NIH) / Molecules URL:[Link]

-

A comparative study of ATP analogs for phosphorylation-dependent kinase–substrate crosslinking Source: National Institutes of Health (NIH) / Bioorganic & Medicinal Chemistry URL:[Link]

-

Photocrosslinkable natural polymers in tissue engineering Source: National Institutes of Health (NIH) / Frontiers in Bioengineering and Biotechnology URL:[Link]

-

Antileishmanial Lead Structures from Nature: Analysis of Structure-Activity Relationships of a Compound Library Derived from Caffeic Acid Bornyl Ester Source: ResearchGate / Molecules URL:[Link]

- Source: Google Patents (US6391937B1)

Sources

- 1. researchgate.net [researchgate.net]

- 2. A comparative study of ATP analogs for phosphorylation-dependent kinase–substrate crosslinking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Photocrosslinkable natural polymers in tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 4. On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US6391937B1 - Polyacrylamide hydrogels and hydrogel arrays made from polyacrylamide reactive prepolymers - Google Patents [patents.google.com]

Application Note: Synthesis and Implementation of Photoaffinity Probes Utilizing 3-(4-Benzoylphenyl)acrylic Acid

Executive Summary

Photoaffinity labeling (PAL) has emerged as an indispensable chemical proteomics strategy for target deconvolution, binding site mapping, and off-target profiling in drug development. This application note provides a comprehensive, self-validating framework for synthesizing and deploying modular photoaffinity probes using 3-(4-Benzoylphenyl)acrylic acid . By leveraging the unique rigidifying properties of the acrylic acid spacer alongside the robust photochemistry of the benzophenone diradical, researchers can construct highly specific probes with minimal steric interference to the primary pharmacophore.

Mechanistic Rationale & Structural Design

Why Benzophenone?

Benzophenone (BP) derivatives are premier photoreactive groups (PRGs) due to their chemical stability in ambient light and their excitation maximum at ~350–365 nm 1. Unlike aryl azides or diazirines, which can undergo non-productive rearrangements or require shorter, potentially proteotoxic UV wavelengths, BP forms a reversible

The Role of the Acrylic Acid Spacer

Direct attachment of a bulky benzophenone moiety to a small-molecule ligand often abolishes target binding affinity due to steric clashes. 3-(4-Benzoylphenyl)acrylic acid circumvents this by introducing an α,β-unsaturated carboxylic acid spacer:

-

Rigidity & Vectorization: The trans-double bond restricts rotational degrees of freedom, projecting the BP group away from the primary binding pocket in a predictable geometric vector. This minimizes the entropic penalty upon target binding.

-

Electronic Conjugation: The extended π-system slightly red-shifts the excitation maximum, improving photon absorption efficiency at 365 nm and stabilizing the molecule.

Table 1: Quantitative Comparison of Photoreactive Groups (Summarized data for rational probe design selection)

| Photoreactive Group | Excitation Wavelength | Reactive Intermediate | Crosslinking Efficiency | Stability in Ambient Light | Steric Profile |

| Benzophenone | 350–365 nm | Triplet Diradical | High (Reversible) | Excellent | Large / Bulky |

| Diazirine | 340–360 nm | Carbene | Moderate (Irreversible) | Good | Small |

| Aryl Azide | 250–320 nm | Nitrene / Keteneimine | Low to Moderate | Poor | Medium |

Probe Design & Activation Pathway

A functional PAL probe requires a tripartite architecture: the affinity ligand (pharmacophore), the PRG (3-(4-Benzoylphenyl)acrylic acid), and a reporter tag (e.g., a terminal alkyne for downstream CuAAC click chemistry) 3.

Logical flow of benzophenone-mediated photoaffinity labeling and downstream reporter tagging.

Chemical Synthesis Protocol

To construct the probe, 3-(4-Benzoylphenyl)acrylic acid is conjugated to a primary amine on a ligand-alkyne scaffold.

Causality of Reagents: The α,β-unsaturated nature of the acrylic acid reduces the electrophilicity of the carboxylate carbon compared to aliphatic acids. Standard EDC/NHS coupling often stalls, yielding poor conversions. Therefore, HATU paired with DIPEA is strictly required. HATU rapidly forms a highly reactive 7-azabenzotriazole active ester, driving the amidation of the conjugated acid to completion even with sterically hindered amines.

Step-by-step synthetic workflow for the assembly of the photoaffinity probe.

Table 2: Amide Coupling Optimization Parameters

| Coupling Reagent | Base | Solvent | Reaction Time | Conversion Yield (LC-MS) |

| EDC / NHS | TEA | DCM | 12 hours | < 30% |

| PyBOP | DIPEA | DMF | 6 hours | 65% |

| HATU | DIPEA | DMF | 2 hours | > 95% |

Step-by-Step Synthesis Methodology:

-

Preparation: In a flame-dried, amber glass vial (to prevent premature photo-activation), dissolve 3-(4-Benzoylphenyl)acrylic acid (1.2 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M).

-

Activation: Add DIPEA (3.0 eq). Stir the mixture at room temperature for 10 minutes to ensure complete formation of the active ester.

-

Conjugation: Add the amine-containing ligand-alkyne scaffold (1.0 eq) dissolved in a minimal volume of DMF.

-

Reaction: Stir the reaction under an inert argon atmosphere at room temperature for 2 hours. Monitor completion via LC-MS.

-

Quenching & Purification: Quench the reaction with LC-MS grade water. Purify the crude mixture directly via Preparative Reverse-Phase HPLC (C18 column, gradient of 5% to 95% Acetonitrile in Water with 0.1% TFA).

-

Validation: Lyophilize the product. Confirm the structure and purity (>95%) using High-Resolution Mass Spectrometry (HRMS) and

H-NMR.-

Self-validation QC check: Ensure the alkene protons of the acrylic spacer (typically presenting as doublets around 6.5–7.8 ppm with a trans coupling constant of

Hz) remain intact, confirming the double bond was not reduced or compromised during synthesis.

-

Biological Application: Photocrosslinking & Click Chemistry

Once synthesized, the probe must be validated in a biological matrix. The following protocol ensures target specificity while minimizing background noise 4.

Causality of Experimental Conditions:

-

Temperature (4 °C): UV irradiation generates localized heat. Maintaining the sample on ice prevents thermal denaturation of the proteome and reduces non-specific diffusional collisions that lead to high background labeling.

-

Self-Validating Assay Architecture: A rigorous PAL experiment must include three parallel samples to prove causality:

-

(A) Probe + UV (Positive experimental sample).

-

(B) Probe + NO UV (Negative control to rule out non-covalent background carryover).

-

(C) Probe + Excess Unmodified Ligand + UV (Competition control to definitively prove specific binding pocket engagement) 5.

-

Step-by-Step Photolabeling Protocol:

-

Equilibration: Incubate the target protein or cell lysate (1–2 mg/mL) with the synthesized PAL probe (typically 1–10 µM) in a physiological buffer (e.g., PBS, pH 7.4) for 1 hour at 4 °C to reach thermodynamic binding equilibrium.

-

Irradiation: Transfer the samples to a shallow 96-well plate or clear microcentrifuge tubes. Place the samples directly on an ice block. Irradiate using a 365 nm UV LED array (e.g., 100 W, ~5 cm distance) for 15–30 minutes.

-

Click Chemistry (CuAAC): To the crosslinked lysate, sequentially add the following reagents to achieve the final concentrations:

-

Biotin-Azide or Fluorophore-Azide (100 µM)

-

THPTA ligand (1 mM)

-

CuSO

(1 mM) -

Sodium Ascorbate (5 mM, freshly prepared to reduce Cu(II) to catalytic Cu(I))

-

-

Reaction & Precipitation: Vortex gently and incubate in the dark at room temperature for 1 hour. Precipitate proteins using a cold methanol/chloroform extraction to remove unreacted probe and small-molecule click reagents.

-

Analysis: Resuspend the protein pellet in SDS-PAGE loading buffer. Boil for 5 minutes and resolve via gel electrophoresis. Detect using In-Gel Fluorescence (if a fluorophore was used) or Western Blotting (using Streptavidin-HRP for biotin).

References

- Design and synthesis of a clickable, photoreactive amino acid p-(4-(but-3-yn-1-yl)benzoyl)-L-phenylalanine for peptide photoaffinity labeling.RSC Advances.

- Probing Proteomes with Benzophenone Photoprobes.Springer Protocols.

- Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors.Molecules (PMC).

- One-Step Synthesis of Photoaffinity Probes for Live-Cell MS-Based Proteomics.Angewandte Chemie.

- Development of a Multifunctional Benzophenone Linker for Peptide Stapling and Photoaffinity Labelling.Chemistry - A European Journal.

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. Design and synthesis of a clickable, photoreactive amino acid p -(4-(but-3-yn-1-yl)benzoyl)- l -phenylalanine for peptide photoaffinity labeling - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07248C [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Probing Proteomes with Benzophenone Photoprobes | Springer Nature Experiments [experiments.springernature.com]

- 5. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

Application Notes & Protocols: Incorporating Benzophenone Moieties into Peptide Ligands

Introduction: Illuminating Molecular Interactions with Light

In the intricate landscape of cellular biology, the transient and often low-affinity interactions between proteins and their peptide ligands govern a vast array of physiological processes. The ability to capture and characterize these interactions is paramount for fundamental research and the development of novel therapeutics. Photo-affinity labeling (PAL) has emerged as a powerful technique to covalently trap these fleeting interactions, providing a "snapshot" of the binding event in real-time. At the heart of many PAL studies is the benzophenone (Bzp) moiety, a versatile and efficient photo-activatable crosslinker.

This guide provides a comprehensive overview of the principles and methodologies for incorporating benzophenone into peptide ligands. We will delve into the underlying photochemistry, provide detailed protocols for synthesis and application, and discuss the critical considerations for experimental design and data interpretation, empowering researchers to effectively utilize this technology to unravel complex biological systems.

Part 1: The Science of Benzophenone Photocrosslinking

The utility of benzophenone as a photo-crosslinker stems from its unique photochemical properties. The core mechanism involves the activation of the benzophenone carbonyl group by ultraviolet (UV) light, typically at a wavelength of 350-365 nm.[1]

-

Excitation: Upon absorption of UV light, the benzophenone molecule is promoted from its ground state (S₀) to an excited singlet state (S₁).

-

Intersystem Crossing: This S₁ state rapidly undergoes intersystem crossing to a more stable and longer-lived triplet state (T₁), which exists as a diradical.[1][2]

-

Hydrogen Abstraction: This highly reactive triplet diradical is the key species for crosslinking. It can abstract a hydrogen atom from a nearby carbon-hydrogen (C-H) bond of an interacting molecule, such as an amino acid side chain on a target protein.[2][3] This reaction is highly efficient and can occur with virtually any C-H bond, making it a relatively non-specific crosslinker in terms of amino acid sequence.[3]

-

Covalent Bond Formation: The hydrogen abstraction results in the formation of a semipinacol (ketyl) radical on the benzophenone and a carbon-centered radical on the target molecule. These two radicals then rapidly recombine to form a stable, covalent carbon-carbon bond, permanently linking the peptide ligand to its binding partner.[3]

A key advantage of benzophenone is its relative inertness towards water, which allows for high crosslinking efficiency in aqueous biological buffers compared to other photoprobes like diazirines.[3]

Part 2: Strategies for Incorporating Benzophenone Moieties

The most common and efficient method for introducing a benzophenone moiety into a peptide is by using a commercially available, unnatural amino acid derivative during standard solid-phase peptide synthesis (SPPS).

L-4-Benzoylphenylalanine (Bpa): The Workhorse Amino Acid

The most widely used building block is Fmoc-L-4-benzoylphenylalanine (Fmoc-Bpa-OH) .[1][4][5] This reagent integrates seamlessly into standard Fmoc-based SPPS protocols, allowing for the precise placement of the benzophenone photophore at any desired position within the peptide sequence.[4] This site-specific incorporation is crucial for mapping interaction interfaces, as the position of Bpa dictates the potential crosslinking site on the target protein.

Alternative Approaches

While direct incorporation of Bpa is most common, other strategies exist, such as:

-

Post-synthesis modification: Attaching a benzophenone-containing linker to a reactive side chain (e.g., lysine) after peptide synthesis is complete.

-

Multifunctional linkers: Employing linkers that contain a benzophenone group, an alkyne handle for "click" chemistry, and moieties for peptide stapling, offering a versatile tool for more complex studies.[6][7][8]

This guide will focus on the direct incorporation of Fmoc-Bpa-OH via Fmoc-SPPS, as it is the most robust and widely adopted method.

Part 3: Protocol - Incorporation of Bpa into Peptides via Fmoc-SPPS

This protocol outlines the manual incorporation of Fmoc-Bpa-OH into a peptide sequence using standard solid-phase synthesis techniques. The principles can be adapted for automated peptide synthesizers.

Rationale for Key Steps:

-

Coupling Reagents: Bpa is a sterically hindered amino acid, which can sometimes lead to lower coupling efficiencies.[9] Therefore, potent coupling reagents like HBTU, HATU, or HCTU are recommended to ensure complete acylation of the free amine on the growing peptide chain.[1][9] A hindered base like N,N-diisopropylethylamine (DIEA) is used to activate the carboxyl group of the amino acid without causing premature Fmoc deprotection.[1]

-

Double Coupling: Due to the steric hindrance, performing a "double coupling" step (repeating the coupling reaction with fresh reagents) is a common and effective strategy to maximize the incorporation of Bpa.[9]

-

Monitoring: The Kaiser (ninhydrin) test is a critical qualitative tool used to confirm the completion of the coupling reaction by detecting the presence of free primary amines.[1][10] A yellow result indicates a successful coupling, while a blue/purple result signifies incomplete reaction, necessitating a second coupling or a capping step.[1]

Experimental Workflow Diagram

Sources

- 1. benchchem.com [benchchem.com]

- 2. Photocross-linking Kinetics Study of Benzophenone Containing Zwitterionic Copolymers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Automated solid-phase peptide synthesis to obtain therapeutic peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 7. Development of a Multifunctional Benzophenone Linker for Peptide Stapling and Photoaffinity Labelling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development of a Multifunctional Benzophenone Linker for Peptide Stapling and Photoaffinity Labelling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. digital.csic.es [digital.csic.es]

Application Notes and Protocols for Solid-Phase Peptide Synthesis Utilizing 4-Benzoylcinnamic Acid

Abstract

This comprehensive guide provides a detailed protocol and in-depth scientific rationale for the application of 4-benzoylcinnamic acid in solid-phase peptide synthesis (SPPS). 4-Benzoylcinnamic acid and its derivatives serve as versatile photocleavable linkers, offering a mild and orthogonal method for releasing synthetic peptides from the solid support. This methodology is particularly advantageous for the synthesis of sensitive or complex peptides that may be susceptible to degradation under the harsh acidic conditions of traditional cleavage methods. We will explore the underlying chemical principles, provide step-by-step experimental procedures, and offer expert insights into potential challenges and optimization strategies.

Introduction: The Strategic Advantage of Photocleavable Linkers in SPPS

Solid-phase peptide synthesis (SPPS) has revolutionized the production of peptides for research, therapeutic, and diagnostic applications.[1][2] The core principle of SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin.[2][3] A critical component of this methodology is the linker, a chemical moiety that tethers the nascent peptide to the solid support.[4] The choice of linker dictates the conditions required for the final cleavage of the peptide from the resin and ultimately influences the purity and yield of the final product.

Traditional SPPS strategies, such as the widely used Fmoc/tBu approach, often rely on strong acids like trifluoroacetic acid (TFA) for cleavage.[3][5] While effective, these harsh conditions can lead to the degradation of sensitive amino acid residues and the formation of unwanted byproducts. Photocleavable linkers, such as those derived from 4-benzoylcinnamic acid, offer an elegant solution to this challenge.[6] These linkers are stable to the standard acidic and basic conditions of Fmoc-based SPPS but can be selectively cleaved upon irradiation with UV light, providing a mild and orthogonal release strategy.[7][8]

4-Benzoylcinnamic acid, a derivative of cinnamic acid, possesses inherent photochemical reactivity that can be harnessed for this purpose. Cinnamic acid and its derivatives are known for their diverse biological activities and applications in various industries.[9][10][11][12][13] In the context of SPPS, the benzophenone and cinnamate moieties within the 4-benzoylcinnamic acid structure are key to its function as a photocleavable linker.

Mechanistic Underpinnings: The Chemistry of Photocleavage

The utility of 4-benzoylcinnamic acid as a photocleavable linker is rooted in its photochemical properties. The general mechanism for photocleavage of linkers based on o-nitrobenzyl chemistry, a related class of photolabile linkers, involves an intramolecular rearrangement upon UV irradiation to form an o-nitroso species, which subsequently cleaves to release the peptide.[8] While the specific mechanism for 4-benzoylcinnamic acid-based linkers may differ in its intermediates, the fundamental principle of a light-induced bond cleavage remains the same. The benzophenone moiety acts as a photosensitizer, absorbing UV light and initiating the cleavage process. This allows for the precise and controlled release of the synthesized peptide from the solid support under neutral and mild conditions.

The choice of a photocleavable linker introduces an additional layer of orthogonality to the synthesis, complementing the acid-labile side-chain protecting groups and the base-labile Fmoc Nα-protecting group.[6][14] This multi-dimensional protection strategy is particularly valuable for the synthesis of complex peptides, cyclic peptides, and peptides containing post-translational modifications.[6][15]

Experimental Workflow: A Visual Guide

The following diagram illustrates the key stages of solid-phase peptide synthesis employing a 4-benzoylcinnamic acid-based photocleavable linker.

Figure 1. Workflow for SPPS with a 4-Benzoylcinnamic Acid Linker.

Detailed Protocols

The following protocols are based on the widely used Fmoc/tBu strategy and are intended as a general guide.[16][17] Optimization may be required based on the specific peptide sequence and the properties of the 4-benzoylcinnamic acid-derived linker used.

Materials and Reagents

| Reagent/Material | Grade/Purity | Supplier |

| Aminomethylated Polystyrene Resin | 100-200 mesh, 1% DVB | Standard SPPS Supplier |

| 4-Benzoylcinnamic Acid | ≥98% | Chemical Supplier |

| Fmoc-Amino Acids | SPPS Grade | Standard SPPS Supplier |

| N,N'-Diisopropylcarbodiimide (DIC) | ≥99% | Chemical Supplier |

| 1-Hydroxybenzotriazole (HOBt) | Anhydrous | Chemical Supplier |

| N,N-Diisopropylethylamine (DIPEA) | Peptide Synthesis Grade | Chemical Supplier |

| Piperidine | Peptide Synthesis Grade | Chemical Supplier |

| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Chemical Supplier |

| Dichloromethane (DCM) | Peptide Synthesis Grade | Chemical Supplier |

| Trifluoroacetic Acid (TFA) | Reagent Grade | Chemical Supplier |

| Triisopropylsilane (TIS) | ≥98% | Chemical Supplier |

| UV Photoreactor | e.g., 365 nm lamp | Laboratory Equipment Supplier |

Protocol 1: Loading of 4-Benzoylcinnamic Acid onto the Resin

This protocol describes the attachment of the photocleavable linker to an aminomethylated resin.

-

Resin Swelling: Swell the aminomethylated polystyrene resin in DMF for 1 hour in a reaction vessel. Drain the solvent.

-

Linker Activation: In a separate flask, dissolve 4-benzoylcinnamic acid (2 eq. relative to resin loading), HOBt (2 eq.), and DIC (2 eq.) in DMF. Stir for 20 minutes at room temperature to pre-activate the carboxylic acid.

-

Coupling: Add the activated linker solution to the swollen resin. Add DIPEA (4 eq.) and agitate the mixture at room temperature for 4-6 hours.

-

Washing: Drain the reaction mixture and wash the resin thoroughly with DMF (3x), DCM (3x), and finally with methanol (2x).

-

Drying: Dry the resin under vacuum.

-

Confirmation: Confirm successful loading using a qualitative test such as the Kaiser test to check for the absence of free primary amines.

Protocol 2: Stepwise Peptide Elongation (Fmoc-SPPS)

This protocol outlines a single cycle of amino acid addition.[1] Repeat these steps for each amino acid in the peptide sequence.

-

Resin Swelling: Swell the 4-benzoylcinnamic acid-loaded resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with a fresh 20% piperidine/DMF solution for 15 minutes to ensure complete removal of the Fmoc group.[18]

-

Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove piperidine and dibenzofulvene-piperidine adduct.

-

Amino Acid Coupling:

-

In a separate vial, dissolve the next Fmoc-protected amino acid (3-5 eq.), a coupling reagent such as HBTU (3-5 eq.), and HOBt (3-5 eq.) in DMF.

-

Add DIPEA (6-10 eq.) to the amino acid solution and vortex briefly.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.[19]

-

-

Washing: Wash the resin with DMF (3x) and DCM (3x).

-

Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates complete coupling). If the test is positive, repeat the coupling step.

Protocol 3: Photocleavage and Peptide Release

This protocol describes the release of the synthesized peptide from the resin using UV light.

-

Final Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in Protocol 2, step 2.

-

Washing and Drying: Wash the resin extensively with DMF and DCM, then dry the resin thoroughly under vacuum.

-

Preparation for Irradiation: Suspend the dried peptide-resin in a suitable solvent (e.g., a mixture of trifluoroethanol and DCM) in a quartz reaction vessel. The choice of solvent may need to be optimized for peptide solubility and to minimize side reactions.

-

Photolysis: Irradiate the resin suspension with UV light (typically around 365 nm) for a predetermined time (e.g., 1-4 hours).[8] The optimal irradiation time should be determined empirically for each peptide.

-

Peptide Collection: Filter the resin and collect the filtrate containing the cleaved peptide. Wash the resin with additional solvent to ensure complete recovery of the peptide.

-

Side-Chain Deprotection: If acid-labile side-chain protecting groups are present, evaporate the solvent from the filtrate and treat the residue with a standard cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5) for 2-4 hours to remove these groups.

-

Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Troubleshooting and Expert Insights

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Incomplete Coupling | Steric hindrance, peptide aggregation, insufficient activation time. | Double couple the problematic amino acid, use a more potent coupling reagent (e.g., HATU), or incorporate a chaotropic agent like 0.1 M LiCl in DMF. |